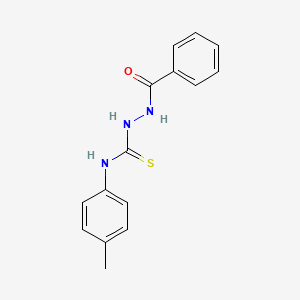

1-Benzoyl-4-(4-tolyl)thiosemicarbazide

Description

Structure

3D Structure

Properties

IUPAC Name |

1-benzamido-3-(4-methylphenyl)thiourea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15N3OS/c1-11-7-9-13(10-8-11)16-15(20)18-17-14(19)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,19)(H2,16,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSXDFDXDWNLTSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)NC(=S)NNC(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15N3OS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30191632 | |

| Record name | 1-Benzoyl-4-(4-tolyl)thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.4 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

38240-76-5 | |

| Record name | 1-Benzoyl-4-(4-tolyl)thiosemicarbazide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038240765 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzoyl-4-(4-tolyl)thiosemicarbazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30191632 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 1 Benzoyl 4 4 Tolyl Thiosemicarbazide

Classical and Optimized Synthetic Routes for 1-Benzoyl-4-(4-tolyl)thiosemicarbazide

The formation of the this compound structure is primarily achieved through established condensation chemistry, with ongoing research focused on optimizing these methods for improved efficiency and product quality.

Condensation Reactions Involving Hydrazides and Isothiocyanates

The most common and direct method for synthesizing this compound involves the condensation reaction between benzoyl hydrazide and 4-tolyl isothiocyanate. nih.gov This reaction is a specific example of a general and widely used method for creating 1,4-disubstituted thiosemicarbazides. nih.govresearchgate.net The fundamental process consists of mixing the acid hydrazide with the corresponding isothiocyanate, typically in an alcoholic solvent like methanol (B129727) or ethanol (B145695). nih.govnih.gov The reaction mixture is then heated under reflux for several hours to facilitate the addition of the hydrazide to the isothiocyanate, yielding the target thiosemicarbazide (B42300). nih.govmdpi.com For instance, N-(p-nitrobenzoyl)-D,L-phenylalanine hydrazide has been reacted with p-tolylisothiocyanate in a methanol medium under reflux to produce the corresponding thiosemicarbazide derivative. nih.gov This general strategy is applicable to a wide range of hydrazides and isothiocyanates for the synthesis of diverse thiosemicarbazide libraries. nih.govresearchgate.net

Mechanistic Considerations of Thiosemicarbazide Bond Formation

The formation of the thiosemicarbazide linkage is a classical nucleophilic addition reaction. The mechanism proceeds via the following steps:

Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the terminal amino group (-NH₂) of the benzoyl hydrazide on the electrophilic carbon atom of the isothiocyanate group (-N=C=S) of 4-tolyl isothiocyanate. The lone pair of electrons on the nitrogen atom forms a new bond with the carbon atom.

Electron Redistribution: Simultaneously, the electron density shifts from the carbon-sulfur double bond (C=S) and the carbon-nitrogen double bond (C=N) towards the more electronegative sulfur and nitrogen atoms, respectively.

Proton Transfer: A subsequent proton transfer, typically from the attacking nitrogen atom to the nitrogen of the former isothiocyanate group, neutralizes the charges and results in the stable this compound molecule.

Strategies for Enhancing Reaction Yields and Purity

Several strategies have been developed to improve the efficiency of thiosemicarbazide synthesis, focusing on reaction conditions and purification methods. The choice of solvent, reaction time, and temperature are critical parameters. Refluxing in solvents like methanol or ethanol for periods ranging from three to eight hours is a common practice. nih.govresearchgate.net

To further boost yields, alternative energy sources and process conditions have been explored. Microwave irradiation has been shown to dramatically reduce reaction times to mere minutes while providing excellent yields, such as a 95% yield for 1-Benzoyl-4-phenyl-3-thiosemicarbazide in ethanol after just 2.5 minutes. chemicalbook.com Another approach involves adjusting the pH and employing azeotropic dehydration to drive the reaction to completion, which has been successful in preparing thiosemicarbazide from hydrazonium thiocyanate (B1210189) with yields over 85%. google.com The purification of the final product is typically achieved through recrystallization from a suitable solvent, such as ethanol, to obtain a high-purity solid. nih.gov

Interactive Data Table: Comparison of Synthetic Conditions for Thiosemicarbazides

| Precursors | Solvent | Conditions | Time | Yield | Reference |

| N-(p-nitrobenzoyl)-D,L-phenylalanine hydrazide + p-tolylisothiocyanate | Methanol | Reflux (70-80°C) | 3 hours | 78.35% | nih.gov |

| 4-benzyloxybenzaldehyde + 4-methyl-3-thiosemicarbazide | Ethanol | Reflux | 4.5 hours | 82% | mdpi.com |

| 5-nitrobenzimidazole-2-yl-sulphonyl-acetic acid hydrazide + Aryl isothiocyanates | Methyl Alcohol | Heating to boiling | Not Specified | Not Specified | nih.gov |

| Hydrazine hydrate (B1144303) + Ammonium thiocyanate | Toluene/Water | Azeotropic Dehydration | 2-3 hours | >85% | google.com |

| Benzoyl hydrazide + Phenyl isothiocyanate | Ethanol | Microwave Irradiation | 2.5 minutes | 95% | chemicalbook.com |

Regioselective Derivatization and Functionalization of the Thiosemicarbazide Core

The this compound core contains multiple reactive sites, primarily the nitrogen and sulfur atoms, which allow for regioselective functionalization to create a diverse range of derivatives.

Modification at the N1 Position: Acyl and Heterocyclic Substitution

The N1 position, already substituted with a benzoyl group, can be a target for further modification, although regioselectivity can be a challenge. Further acylation of a 1-benzoyl-thiosemicarbazide can lead to a mixture of products. researchgate.net For example, the dibenzoylation of thiosemicarbazide itself results in a mixture of 1,2-dibenzoyl-thiosemicarbazide and 1,4-dibenzoyl-thiosemicarbazide. researchgate.net Synthesizing derivatives with different acyl groups at the N1 and N4 positions, such as N4-benzoyl-N1-dihydroxybenzoylthiosemicarbazides, has also been reported, demonstrating the feasibility of targeted N1 acylation. researchgate.net

The thiosemicarbazide backbone, involving the N1 atom, is a key precursor for synthesizing various heterocyclic compounds. Through intramolecular cyclization reactions, the 1-acylthiosemicarbazide core can be converted into five-membered heterocycles like 1,3,4-thiadiazoles or 1,2,4-triazoles. nih.govnih.govresearchgate.net

1,3,4-Thiadiazole (B1197879) formation: Treatment of 1-acylthiosemicarbazides with strong acids, such as sulfuric acid or orthophosphoric acid, induces dehydration and cyclization to yield 2,5-disubstituted-1,3,4-thiadiazoles. nih.govresearchgate.net

1,2,4-Triazole (B32235) formation: In the presence of a base like sodium hydroxide (B78521) or triethylamine, the same thiosemicarbazide precursors can cyclize to form 3,4-disubstituted-1,2,4-triazole-5-thiones. nih.govnih.govresearchgate.net

These transformations represent a significant functionalization pathway that directly involves the N1-acyl portion of the molecule.

Elaboration at the N4 Position: Aryl and Alkyl Substituent Effects

Interactive Data Table: Examples of N4-Substituted Thiosemicarbazide Derivatives

| N4-Substituent | Precursor 1 | Precursor 2 | Resulting Compound Class | Reference |

| p-Tolyl | o-chlorobenzoyl hydrazide | p-tolyl isothiocyanate | 1-(o-chlorobenzoyl)-4-(p-tolyl)thiosemicarbazide | nih.gov |

| Phenyl | o-chlorobenzoyl hydrazide | phenyl isothiocyanate | 1-(o-chlorobenzoyl)-4-phenylthiosemicarbazide | nih.gov |

| o-Tolyl | p-nitrobenzoyl hydrazide | o-tolyl isothiocyanate | 1-(p-nitrobenzoyl)-4-(o-tolyl)thiosemicarbazide | nih.gov |

| p-Bromophenyl | N-(p-nitrobenzoyl)-D,L-phenylalanine hydrazide | p-bromophenyl isothiocyanate | 1-[N-(p-nitrobenzoyl)-D,L-phenylalanyl]-4-(p-bromophenyl)-thiosemicarbazide | nih.gov |

| Phenyl | Acetic acid hydrazide derivative | phenyl isothiocyanate | 1-Acyl-4-phenyl-thiosemicarbazide derivative | researchgate.net |

| 2-Cyanoethyl | Benzoyl hydrazide | 2-cyanoethyl isothiocyanate | 1-Benzoyl-4-(2-cyanoethyl)thiosemicarbazide | sigmaaldrich.com |

Introduction of Bridging Moieties and Complex Architectures

The molecular framework of this compound offers multiple reactive sites—specifically the nucleophilic nitrogen and sulfur atoms—that can be exploited for the construction of larger, more complex molecules. The introduction of bridging moieties or the assembly of intricate architectures can be achieved by reacting the thiosemicarbazide with bi-functional electrophiles.

For instance, the reaction of the thiosemicarbazide backbone with reagents like chloroacetyl chloride or α,ω-dihaloalkanes can lead to the formation of macrocycles or bridged systems. chemmethod.com The initial step often involves the reaction at the most nucleophilic sulfur atom (in the tautomeric thiol form), followed by a subsequent intramolecular or intermolecular reaction at one of the nitrogen atoms. While specific examples starting directly from this compound are not extensively documented, the general reactivity pattern of 1-aroyl-4-aryl-thiosemicarbazides supports these synthetic possibilities. researchgate.net

Furthermore, complex architectures can be envisioned through the synthesis of molecules where two heterocyclic units, derived from the thiosemicarbazide, are linked together. This could be achieved by using a dicarboxylic acid dihydrazide as a starting point, which is then reacted with two equivalents of p-tolyl isothiocyanate and subsequently benzoylated, potentially leading to a symmetrical bis-thiosemicarbazide that can undergo double cyclization. The creation of spiro-heterocyclic steroids, where a thiosemicarbazone intermediate is cyclized to append the heterocyclic ring to a steroidal backbone, serves as a prime example of building complex molecular edifices from thiosemicarbazide precursors. beilstein-journals.org

Annulation Reactions and Heterocyclic Cyclization from Thiosemicarbazides

The this compound molecule is an exemplary precursor for annulation and cyclization reactions to form a variety of stable heterocyclic systems. researchgate.net The inherent arrangement of nitrogen, sulfur, and carbonyl functionalities provides the necessary template for intramolecular condensation reactions, which, depending on the reaction conditions, can be selectively guided to produce different five-membered heterocycles. The most common transformations involve cyclization to form 1,2,4-triazoles and 1,3,4-thiadiazoles. nih.govresearchgate.net

Synthesis of 1,2,4-Triazole-3-thione Derivatives

The conversion of this compound into its corresponding 1,2,4-triazole-3-thione derivative is a well-established transformation. This reaction is typically performed via intramolecular cyclodehydration under basic conditions. researchgate.netresearchgate.net Refluxing the thiosemicarbazide in an aqueous or alcoholic solution of a base, such as sodium hydroxide or potassium hydroxide, facilitates the reaction. nih.govresearchgate.net

The mechanism proceeds through the deprotonation of the N-H proton adjacent to the benzoyl group, followed by a nucleophilic attack of the N4 nitrogen atom onto the electrophilic carbonyl carbon. The resulting tetrahedral intermediate then eliminates a molecule of water to furnish the 5-phenyl-4-(p-tolyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione. The product exists in a thione-thiol tautomerism, with the thione form generally being more stable.

Table 1: Synthesis of 5-phenyl-4-(p-tolyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione

| Starting Material | Reagents & Conditions | Product | Reference(s) |

| This compound | NaOH (aq.), Reflux | 5-phenyl-4-(p-tolyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | nih.gov, researchgate.net |

| This compound | KOH, Ethanol, Reflux | 5-phenyl-4-(p-tolyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | researchgate.net |

Formation of 1,3,4-Thiadiazole Analogues

Alternatively, this compound can undergo cyclization under acidic conditions to yield 2-(benzamido)-5-(p-tolylamino)-1,3,4-thiadiazole or its rearranged isomers. This transformation is typically achieved by treating the thiosemicarbazide with a strong dehydrating acid. researchgate.net

Common reagents for this cyclization include concentrated sulfuric acid, polyphosphoric acid, or phosphorus oxychloride. researchgate.net The reaction mechanism is believed to involve the protonation of the carbonyl oxygen, which enhances its electrophilicity. This is followed by an intramolecular nucleophilic attack by the sulfur atom on the protonated carbonyl carbon. Subsequent dehydration of the resulting cyclic intermediate leads to the formation of the aromatic 1,3,4-thiadiazole ring. The specific substitution pattern on the final product can vary depending on the reaction conditions and potential rearrangements.

Table 2: Synthesis of 1,3,4-Thiadiazole Derivatives

| Starting Material | Reagents & Conditions | Product | Reference(s) |

| This compound | Conc. H₂SO₄, Stirring | 2-Anilino-5-(p-tolyl)-1,3,4-thiadiazole derivative | researchgate.net |

| This compound | POCl₃, Reflux | 2-Anilino-5-(p-tolyl)-1,3,4-thiadiazole derivative | researchgate.net |

Exploration of Other Fused or Spiro Heterocyclic Systems

Beyond the synthesis of simple triazoles and thiadiazoles, this compound serves as a building block for more complex fused and spiro heterocyclic systems.

Fused Systems: A prominent example is the Hantzsch thiazole (B1198619) synthesis, which can be adapted for thiosemicarbazide precursors. The reaction of this compound with α-haloketones, such as ω-bromoacetophenone or chloroacetone, in the presence of a base, leads to the formation of substituted thiazole derivatives. nih.govnih.gov The reaction proceeds by initial S-alkylation of the thiosemicarbazide (in its thiol tautomeric form) by the α-haloketone, followed by intramolecular cyclization via nucleophilic attack of the N1 nitrogen onto the ketone carbonyl, and subsequent dehydration to yield a highly substituted thiazole ring. acs.org These thiazole products can be further cyclized to create fused thiazolo[3,2-b]-s-triazole systems. nih.gov

Spiro Systems: The construction of spiro heterocycles from this compound is also feasible, typically through a multi-step approach. The first step involves the condensation of the thiosemicarbazide with a cyclic ketone (e.g., cyclohexanone) to form the corresponding thiosemicarbazone. This intermediate is then subjected to a cyclizing agent. For example, treatment of a thiosemicarbazone with acetic anhydride (B1165640) can induce cyclization to form a spiro-1,3,4-thiadiazoline derivative. beilstein-journals.org Another pathway involves reacting the thiosemicarbazone with thioglycolic acid to furnish a spiro-thiazolidinone. beilstein-journals.org These methods effectively append a heterocyclic ring to a carbocyclic system via a shared spiro-carbon atom.

Advanced Structural Elucidation and Spectroscopic Characterization

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structural arrangement of atoms in a molecule. For 1-Benzoyl-4-(4-tolyl)thiosemicarbazide, various NMR experiments are employed to map out its proton and carbon frameworks and confirm the connectivity between its constituent parts.

¹H NMR spectroscopy provides detailed information about the chemical environment of protons within the molecule. For this compound, the spectrum is expected to show several distinct signals corresponding to the different types of protons.

The three N-H protons of the thiosemicarbazide (B42300) backbone are typically observed as separate singlets in the downfield region of the spectrum, often between δ 9.0 and 11.0 ppm. nih.govmdpi.com Their exact positions are sensitive to solvent, concentration, and temperature due to hydrogen bonding effects.

The aromatic protons from the benzoyl and tolyl groups appear in the range of δ 7.0–8.0 ppm. The five protons of the benzoyl ring typically manifest as a complex multiplet. The para-substituted tolyl group presents a characteristic AA'BB' system, appearing as two distinct doublets. mdpi.com A key diagnostic signal is the sharp singlet for the methyl (CH₃) protons of the tolyl group, which is expected in the upfield region around δ 2.34 ppm. mdpi.com

| Proton Group | Expected Chemical Shift (ppm) | Multiplicity | Notes |

|---|---|---|---|

| N-H (Amide/Thioamide) | 9.0 - 11.0 | Singlet (3H) | Signals are exchangeable with D₂O. Based on data for analogous structures. nih.govmdpi.com |

| Aromatic (Benzoyl & Tolyl) | 7.0 - 8.0 | Multiplet, Doublets | Complex pattern due to two different aromatic systems. mdpi.com |

| Methyl (Tolyl) | ~2.34 | Singlet (3H) | Characteristic signal for the tolyl methyl group. mdpi.com |

¹³C NMR spectroscopy is utilized to identify all unique carbon atoms in the molecule. The spectrum of this compound will feature highly deshielded signals for the two carbonyl-type carbons. The thione carbon (C=S) is anticipated to resonate at approximately δ 183 ppm, while the amide carbonyl carbon (C=O) is expected near δ 165 ppm. nih.gov The various aromatic carbons of the benzoyl and tolyl rings produce a cluster of signals in the typical aromatic region of δ 120–140 ppm. The upfield region of the spectrum will contain the signal for the methyl carbon of the tolyl group, expected around δ 21 ppm. rsc.org

| Carbon Group | Expected Chemical Shift (ppm) | Notes |

|---|---|---|

| C=S (Thione) | ~183 | Highly deshielded due to the sulfur atom. Based on similar thiourea (B124793) structures. nih.gov |

| C=O (Amide) | ~165 | Characteristic chemical shift for a benzoyl amide carbonyl. nih.gov |

| Aromatic Carbons | 120 - 140 | Multiple signals for the 10 unique aromatic carbons. |

| Methyl (Tolyl) | ~21 | Typical value for a tolyl methyl carbon. rsc.org |

To unambiguously assign all signals and confirm the molecular constitution, 2D NMR experiments are indispensable. nih.gov

COSY (Correlation Spectroscopy) would establish proton-proton (¹H-¹H) coupling networks, for instance, confirming the connectivity between the ortho and meta protons on the tolyl ring.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. This experiment would definitively link the methyl proton signal (~δ 2.34 ppm) to the methyl carbon signal (~δ 21 ppm) and each aromatic proton to its corresponding carbon atom. nih.gov

Vibrational Spectroscopy: Fourier-Transform Infrared (FT-IR) Analysis

FT-IR spectroscopy probes the vibrational modes of functional groups within the molecule, providing a characteristic "fingerprint." The spectrum of this compound is defined by several key absorption bands.

The N-H stretching vibrations of the amide and thioamide groups typically appear as multiple bands in the 3100–3400 cm⁻¹ region. researchgate.netnih.gov A strong, sharp absorption corresponding to the C=O (amide I) stretch is a prominent feature, generally found between 1660 and 1690 cm⁻¹. nih.gov The region from 1500 to 1600 cm⁻¹ contains overlapping bands from aromatic C=C stretching and N-H bending vibrations. The C=S stretching vibration is often coupled with other vibrations and can be found over a broad range, with assignments in related compounds varying from approximately 1220 cm⁻¹ to as low as 830 cm⁻¹. mdpi.comnih.gov

| Vibrational Mode | Expected Frequency (cm⁻¹) | Notes |

|---|---|---|

| N-H Stretch | 3100 - 3400 | Multiple bands expected for the three N-H groups. nih.gov |

| C-H Stretch (Aromatic) | 3000 - 3100 | Typically weak to medium intensity. |

| C-H Stretch (Aliphatic) | 2850 - 3000 | From the tolyl methyl group. |

| C=O Stretch (Amide I) | 1660 - 1690 | Strong, sharp absorption. nih.gov |

| C=C Stretch (Aromatic) | 1500 - 1600 | Multiple bands of varying intensity. |

| C=S Stretch | ~1220 - 1240 | Contribution to the thioamide band. nih.gov |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Elucidation

Mass spectrometry provides the molecular weight and, through fragmentation analysis, further structural confirmation. The molecular formula of this compound is C₁₅H₁₅N₃OS, corresponding to a molecular weight of 285.37 g/mol . In an electron impact (EI) mass spectrum, the molecular ion peak [M]⁺ would be observed at m/z 285.

The fragmentation pattern is highly diagnostic of the structure. Key fragmentation pathways would involve the cleavage of the weakest bonds. Common fragments would include the benzoyl cation ([C₆H₅CO]⁺) at m/z 105 and the phenyl cation ([C₆H₅]⁺) at m/z 77. A particularly significant fragment is the tolyl cation ([CH₃C₆H₄]⁺) at m/z 91, which is often a very stable and abundant ion in the mass spectra of tolyl-containing compounds. raco.cat

| m/z | Proposed Fragment | Formula |

|---|---|---|

| 285 | Molecular Ion [M]⁺ | [C₁₅H₁₅N₃OS]⁺ |

| 105 | Benzoyl cation | [C₇H₅O]⁺ |

| 91 | Tolyl cation | [C₇H₇]⁺ |

| 77 | Phenyl cation | [C₆H₅]⁺ |

Electronic Absorption (UV-Vis) Spectroscopy for Chromophore Characterization

UV-Vis spectroscopy measures the electronic transitions within a molecule and is used to characterize its chromophoric systems. The structure of this compound contains several chromophores: the benzoyl group, the tolyl group, and the thioamide moiety.

The spectrum is expected to show intense absorption bands in the UV region corresponding to π → π* transitions within the aromatic rings. An absorption band around 250 nm can be attributed to the benzene (B151609) chromophore. mdpi.com Additionally, lower energy n → π* transitions, involving the non-bonding electrons on the sulfur, oxygen, and nitrogen atoms, are also expected. In related thiosemicarbazone structures, absorptions in the 315-337 nm range have been assigned to n-π* transitions associated with the thioamide functional group. nih.gov

Single Crystal X-ray Diffraction for Definitive Solid-State Structure Determination

Single-crystal X-ray diffraction stands as the unequivocal method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides invaluable information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's chemical behavior.

While a specific crystallographic study for this compound is not publicly available, analysis of closely related structures, such as 1-(1,3-benzothiazol-2-yl)-3-(4-bromobenzoyl)thiourea, offers significant insights into the expected structural characteristics. In analogous compounds, the thiourea or thiosemicarbazide core often exhibits near planarity. For instance, in a related benzoylthiourea (B1224501) derivative, the fragment —C—NH—C(=S)—NH— was found to be nearly coplanar with the adjacent aromatic rings. nih.gov

Key structural features anticipated for this compound, based on analyses of similar molecules, include:

Intramolecular Hydrogen Bonding: The formation of an intramolecular hydrogen bond between the carbonyl oxygen and a nearby amide proton is a common feature, creating a stable six-membered ring structure (S(6) ring motif). nih.gov

Molecular Conformation: The molecule is expected to adopt a conformation where the benzoyl and tolyl groups are positioned to minimize steric hindrance. The relative orientation of these groups is typically described by torsion angles. In a related structure, the benzoyl group was found to be trans with respect to the thiono sulfur atom across the N-C bond. nih.gov

A hypothetical data table for the crystallographic analysis of this compound, based on common parameters for organic molecules, is presented below.

| Crystal Data and Structure Refinement |

| Parameter |

| Empirical formula |

| Formula weight |

| Temperature |

| Wavelength |

| Crystal system |

| Space group |

| Unit cell dimensions |

| Volume |

| Z (molecules per unit cell) |

| Density (calculated) |

| Absorption coefficient |

| F(000) |

| Crystal size |

| Theta range for data collection |

| Index ranges |

| Reflections collected |

| Independent reflections |

| Completeness to theta |

| Absorption correction |

| Max. and min. transmission |

| Refinement method |

| Data / restraints / parameters |

| Goodness-of-fit on F^2 |

| Final R indices [I>2sigma(I)] |

| R indices (all data) |

| Largest diff. peak and hole |

| This table represents typical data obtained from a single-crystal X-ray diffraction experiment and is for illustrative purposes. |

Chromatographic Techniques for Purity Assessment and Mixture Analysis

Chromatographic methods are indispensable for verifying the purity of synthesized compounds and for analyzing complex mixtures. Techniques such as Thin Layer Chromatography (TLC) and High-Performance Liquid Chromatography (HPLC) are routinely employed.

Thin Layer Chromatography (TLC)

TLC is a rapid, simple, and cost-effective technique used to monitor the progress of chemical reactions, identify compounds in a mixture, and determine their purity. The separation is based on the differential partitioning of the analyte between a stationary phase (typically silica (B1680970) gel coated on a plate) and a liquid mobile phase.

For thiosemicarbazide derivatives, a common stationary phase is silica gel 60 F254. The choice of mobile phase is critical for achieving good separation. A mixture of a non-polar solvent like n-hexane and a more polar solvent such as ethyl acetate (B1210297) is frequently used. The polarity of the solvent system can be adjusted to optimize the retention factor (Rf) of the target compound. For structurally similar compounds, a solvent system of ethyl acetate and n-hexane in a 3:5 ratio has been effectively used. nih.gov The Rf value, a ratio of the distance traveled by the compound to that of the solvent front, is a characteristic property for a given compound, stationary phase, and mobile phase.

| Thin Layer Chromatography (TLC) Parameters |

| Parameter |

| Stationary Phase |

| Mobile Phase (Eluent) |

| Visualization |

| Rf Value |

| This table illustrates typical parameters for a TLC analysis. |

High-Performance Liquid Chromatography (HPLC) for Quantitative Analysis

HPLC is a powerful analytical technique used for the separation, identification, and quantification of components in a mixture. It offers higher resolution, speed, and sensitivity compared to TLC. Reversed-phase HPLC (RP-HPLC) is the most common mode used for analyzing moderately polar compounds like thiosemicarbazides.

In RP-HPLC, the stationary phase is non-polar (e.g., octadecylsilane, C18), and the mobile phase is a polar solvent mixture, such as methanol-water or acetonitrile-water. researchgate.netresearchgate.net The separation mechanism is based on the hydrophobic interactions of the analyte with the stationary phase. By running a series of standards under isocratic (constant mobile phase composition) or gradient (varying mobile phase composition) conditions, a calibration curve can be constructed to determine the concentration of this compound in a sample. The retention time (tR), the time it takes for the analyte to pass through the column, is a key parameter for identification.

Chromatographic methods are also employed to determine physicochemical properties like lipophilicity, which is a critical parameter in drug design. mdpi.com The retention behavior of a compound in a calibrated RP-HPLC system can be correlated with its octanol-water partition coefficient (log P). mdpi.com

| High-Performance Liquid Chromatography (HPLC) Parameters |

| Parameter |

| Column |

| Mobile Phase |

| Flow Rate |

| Detection (Wavelength) |

| Retention Time (tR) |

| This table shows typical parameters for an HPLC analysis. |

Computational Chemistry and Theoretical Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a fundamental computational method used to investigate the electronic properties of molecules. By applying functionals like B3LYP with basis sets such as 6-311++G(d,p), a detailed picture of a molecule's structure and reactivity can be obtained. nih.govrsc.org For thiosemicarbazide (B42300) derivatives, DFT calculations are crucial for understanding the distribution of electron density and identifying sites prone to electrophilic or nucleophilic attack. nih.gov

Key insights from DFT studies on analogous compounds include the analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). rsc.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. researchgate.net In related thiosemicarbazone structures, the HOMO is often localized over the thiosemicarbazide moiety and the phenyl ring, while the LUMO may be distributed across the benzoyl fragment, indicating the primary regions involved in chemical reactions. researchgate.net

Furthermore, DFT is employed to calculate various reactivity descriptors, which provide a quantitative measure of chemical behavior. nih.govrsc.org These parameters help in systematically evaluating and comparing the reactivity of different derivatives.

Table 1: Key Global Reactivity Descriptors Calculated via DFT

| Descriptor | Formula | Significance |

|---|---|---|

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. |

| Ionization Potential (I) | -EHOMO | The energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | The energy released when an electron is added. |

| Electronegativity (χ) | (I + A) / 2 | The power of an atom or group to attract electrons. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | The reciprocal of hardness; indicates a higher tendency to react. |

| Electrophilicity Index (ω) | χ² / (2η) | Measures the propensity of a species to accept electrons. |

This table is representative of typical DFT calculations performed on thiosemicarbazide derivatives to understand their reactivity profiles.

The molecular electrostatic potential (MEP) map is another valuable output of DFT calculations. It visualizes the charge distribution on the molecule's surface, with red areas indicating electron-rich regions (potential nucleophilic sites) and blue areas representing electron-poor regions (potential electrophilic sites). rsc.org For 1-Benzoyl-4-(4-tolyl)thiosemicarbazide, the oxygen and sulfur atoms would be expected to be electron-rich, while the N-H protons would be electron-poor.

Molecular Docking Simulations for Ligand-Biomolecular Target Interactions (Mechanistic Insights)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target biomolecule, typically a protein receptor. nih.gov This method is instrumental in drug discovery for identifying potential biological targets and elucidating the mechanism of action at a molecular level. nih.gov For thiosemicarbazide and thiosemicarbazone derivatives, docking studies have been performed against a variety of targets, including enzymes and receptors involved in cancer, microbial infections, and other diseases. nih.govresearchgate.netresearchgate.net

The process involves placing the ligand (e.g., this compound) into the binding site of a protein and using a scoring function to estimate the binding affinity, often expressed as a binding energy (kcal/mol). A more negative score typically indicates a more favorable interaction. These simulations reveal crucial binding interactions, such as:

Hydrogen Bonds: Formed between hydrogen bond donors (like the N-H groups in the thiosemicarbazide backbone) and acceptors (like carbonyl oxygen or nitrogen atoms in protein residues).

Hydrophobic Interactions: Occur between the nonpolar parts of the ligand (the tolyl and benzoyl rings) and hydrophobic pockets in the receptor.

Pi-Pi Stacking: Aromatic rings of the ligand can interact with aromatic residues (e.g., Phenylalanine, Tyrosine) in the protein.

In studies of structurally similar N(4)-tolyl-2-benzoylpyridine thiosemicarbazones, copper(II) complexes were evaluated for their antifungal activity against Candida albicans, suggesting that enzymes within this organism could be potential targets for related compounds. researchgate.net Docking studies on other thiosemicarbazones have proposed topoisomerase IIα and ribonucleotide reductase as potential molecular targets for their anticancer activity, with the thiosemicarbazide moiety acting as a key chelating group for metal ions essential for enzyme function. researchgate.netnih.gov

Table 2: Representative Molecular Docking Results for a Thiosemicarbazone Ligand

| Target Protein | Binding Energy (kcal/mol) | Interacting Residues | Types of Interaction |

|---|---|---|---|

| Tyrosinase | -7.5 | HIS259, SER282 | Hydrogen Bond, Hydrophobic |

| Topoisomerase IIα | -8.2 | ASP479, GLY488 | Hydrogen Bond, Pi-Alkyl |

| VEGFR-2 | -6.9 | CYS919, ASP1046 | Hydrogen Bond, Pi-Sulfur |

This table illustrates typical data obtained from molecular docking simulations, showing how a ligand might interact with different biological targets. The data is based on findings for analogous thiosemicarbazone structures. nih.govresearchgate.netatlantis-press.com

Conformational Analysis and Tautomeric Equilibrium Investigations

The biological activity of a flexible molecule like this compound is highly dependent on its three-dimensional shape or conformation. Conformational analysis explores the different spatial arrangements of atoms that can be achieved through rotation around single bonds. Studies on related benzoylpyridine thiosemicarbazones have shown the existence of stable E and Z geometric isomers around the imine-like C=N bond, which can significantly influence their ability to fit into a receptor's binding site. nih.govresearchgate.net

In addition to conformational isomerism, thiosemicarbazides can exist in different tautomeric forms. Tautomers are isomers that readily interconvert, most commonly through the migration of a proton. For this compound, two principal tautomeric equilibria are relevant:

Amide-Imidol Tautomerism: The proton from the N-H group adjacent to the benzoyl carbonyl can migrate to the oxygen atom, converting the amide group into an imidic acid (imidol) form. The stability of the amide versus the imidol form can be influenced by solvent and substituent effects. mdpi.com

Thione-Thiol Tautomerism: The proton from the N-H group adjacent to the C=S (thione) group can migrate to the sulfur atom. This results in an equilibrium between the thione form and the thiol (or isothiol) form. researchgate.net The thiol form is often crucial for the metal-chelating properties of thiosemicarbazones, which is linked to their biological activity. researchgate.net

Computational methods, particularly DFT, are used to calculate the relative energies of these different isomers and tautomers to predict which form is most stable and therefore most likely to be present under physiological conditions. researchgate.netmdpi.com The presence of intramolecular hydrogen bonds, for instance between the N-H and the benzoyl oxygen, can stabilize certain conformations. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Methodologies (Theoretical Correlations)

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical correlation between the chemical structure of a series of compounds and their biological activity. atlantis-press.com The fundamental principle is that variations in the structural or physicochemical properties of molecules lead to changes in their biological effects.

For a series of derivatives based on the this compound scaffold, a QSAR study would involve:

Synthesizing a Library: Creating a set of analogous compounds by modifying substituents (e.g., on the benzoyl or tolyl rings).

Biological Testing: Measuring the biological activity (e.g., IC₅₀ value) of each compound against a specific target.

Calculating Descriptors: Using software to compute a wide range of molecular descriptors for each compound. These can be electronic (e.g., HOMO/LUMO energies, atomic charges), steric (e.g., molecular volume), or lipophilic (e.g., logP). atlantis-press.com

Developing a Model: Employing statistical methods like multiple linear regression to build an equation that relates the descriptors to the observed biological activity.

A hypothetical QSAR equation for a series of thiosemicarbazide derivatives might look like the one developed for N-benzoyl-N'-naphthylthiourea compounds targeting the VEGFR2 receptor atlantis-press.com:

Activity = c₀ + c₁(LogP) + c₂(LogP)² + c₃(ELUMO) + ...

Such an equation provides valuable insights. For example, a positive coefficient for LogP (a measure of lipophilicity) might suggest that increasing the compound's hydrophobicity enhances its activity, perhaps by improving its ability to cross cell membranes. researchgate.net A term for an electronic descriptor like ELUMO could indicate that the compound's ability to accept electrons is important for its interaction with the biological target. atlantis-press.com These models serve as powerful predictive tools to design new, more potent compounds and to prioritize which derivatives to synthesize next. mdpi.com

Prediction of Pharmacokinetic and Pharmacodynamic Parameters (Computational)

In addition to predicting biological activity, computational methods are vital for assessing the "drug-likeness" of a compound. This involves predicting its pharmacokinetic properties, which are often summarized by the acronym ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). Web-based tools like SwissADME are commonly used to calculate these properties from a molecule's structure. nih.govmdpi.com

A key part of this assessment is evaluating compliance with empirical rules like Lipinski's Rule of Five. This rule suggests that orally active drugs generally possess certain physicochemical properties. mdpi.com For this compound, these parameters can be calculated to predict its potential as a drug candidate.

Table 3: Predicted Physicochemical and Pharmacokinetic Properties for this compound

| Property | Predicted Value | Lipinski's Rule of Five Guideline | Significance |

|---|---|---|---|

| Molecular Weight (MW) | 285.37 g/mol | < 500 | Related to size and diffusion. |

| LogP (Octanol/Water Partition Coefficient) | 3.5 - 4.0 | ≤ 5 | Indicates lipophilicity and membrane permeability. |

| Hydrogen Bond Donors (HBD) | 2 (N-H groups) | ≤ 5 | Influences solubility and receptor binding. |

| Hydrogen Bond Acceptors (HBA) | 2 (O and S atoms) | ≤ 10 | Influences solubility and receptor binding. |

| Topological Polar Surface Area (TPSA) | 62.5 - 72.5 Ų | < 140 Ų | Predicts transport properties, such as intestinal absorption and blood-brain barrier penetration. |

| Number of Rotatable Bonds (nRB) | 4 | ≤ 10 | Relates to conformational flexibility and oral bioavailability. |

Note: The values in this table are estimates based on calculations for structurally similar compounds and standard computational algorithms. They indicate that this compound generally complies with Lipinski's rules, suggesting it has favorable properties for consideration as a potential oral drug candidate. nih.govresearchgate.netmdpi.com

Coordination Chemistry of 1 Benzoyl 4 4 Tolyl Thiosemicarbazide and Its Analogues

Ligand Properties of the Thiosemicarbazide (B42300) Scaffold

The thiosemicarbazide framework is a cornerstone in the design of chelating agents due to its flexible donor set and the ability to be readily functionalized. nih.govnih.gov The introduction of acyl groups, such as the benzoyl group, and aryl substituents on the terminal nitrogen, like the tolyl group, significantly influences the electronic properties and coordination behavior of the ligand.

Multidentate Chelation Modes: N,S,O-Donor Systems

Thiosemicarbazide-based ligands are renowned for their ability to act as multidentate chelators. nih.gov Depending on the substituents and reaction conditions, they can coordinate to metal ions in several ways. Typically, coordination occurs through the sulfur atom and the hydrazinic nitrogen atom (N2), forming a stable five-membered chelate ring. nih.govnih.gov

The structure of 1-Benzoyl-4-(4-tolyl)thiosemicarbazide features multiple potential donor sites: the carbonyl oxygen of the benzoyl group, the two hydrazinic nitrogen atoms (N1 and N2), and the thione sulfur atom. This allows for various coordination modes:

Bidentate (N,S) Coordination: The most common mode involves the hydrazinic nitrogen and the thione/thiolate sulfur. nih.gov In this mode, the benzoyl group does not participate in coordination.

Tridentate (O,N,S) Coordination: The ligand can also behave as a tridentate system, coordinating through the carbonyl oxygen, hydrazinic nitrogen, and the sulfur atom. This mode is often facilitated by the deprotonation of the ligand. nih.gov Complexes of 4-chromone-thiosemicarbazones, for example, have been shown to adopt a tridentate O,N,S coordination, resulting in a distorted octahedral geometry around a Ni(II) center. nih.gov

The versatility of the thiosemicarbazide scaffold allows it to form mononuclear, binuclear, or even polynuclear complexes, with coordination geometries ranging from linear and tetrahedral to square planar and octahedral. nih.govresearchgate.net

Deprotonation and Tautomerization Effects on Coordination

The coordination chemistry of this compound is profoundly influenced by tautomerism and deprotonation events. The ligand can exist in thione and thiol tautomeric forms, as depicted in the general equilibrium below.

Figure 1: General Thione-Thiol Tautomeric Equilibrium in Thiosemicarbazides.

Figure 1: General Thione-Thiol Tautomeric Equilibrium in Thiosemicarbazides.

In solution and particularly in the presence of a metal ion, the equilibrium can shift. While the ligand exists predominantly in the thione form in its free state, upon complexation it often coordinates in its deprotonated thiol (thiolate) form. researchgate.net Deprotonation typically occurs at the N2-hydrazinic proton, and sometimes at the N1-amido proton, leading to the formation of a mono- or di-anionic ligand. benthamopenarchives.com This process is crucial as it neutralizes the charge of divalent metal ions, leading to stable, neutral complexes.

The effects of deprotonation and coordination are readily observed in spectroscopic data:

Infrared (IR) Spectroscopy: In the IR spectrum of the free ligand, characteristic bands for ν(N-H) are present. Upon complexation via deprotonation, these bands diminish or disappear. The ν(C=S) band also shifts to a lower frequency, indicating the conversion to a C-S single bond (thiolate) and its coordination to the metal. jocpr.commdpi.com Concurrently, new bands appear in the far-IR region, which are assigned to ν(M-N) and ν(M-S) vibrations, confirming chelation. jocpr.comresearchgate.net

NMR Spectroscopy: In the ¹H NMR spectrum of the free ligand, signals for the N-H protons are observed. These signals are absent in the spectra of complexes where the ligand has deprotonated. nih.govnih.gov

This ability to act as a neutral, monoanionic, or dianionic ligand allows for the formation of a wide array of complexes with varying stoichiometries and geometries. researchgate.netbenthamopenarchives.com

Synthesis and Structural Characterization of Metal Complexes

The synthesis of transition metal complexes with this compound and its analogues is generally straightforward. The most common method involves the reaction of the ligand with a suitable metal salt (e.g., chlorides, acetates, or nitrates) in a 1:1 or 2:1 molar ratio in a solvent such as ethanol (B145695), methanol (B129727), or dioxane. jocpr.comnih.gov The reaction mixture is often refluxed for several hours, after which the complex precipitates upon cooling. nih.govjocpr.com In some cases, a base may be added to facilitate deprotonation. jocpr.com An alternative, solvent-free approach involves grinding the ligand and the metal salt together until complexation is complete. nih.gov

Complexes with Transition Metals (e.g., Cu(II), Ni(II), Co(II), Zn(II), Pd(II), Pt(II))

This ligand scaffold readily forms stable complexes with a variety of d-block transition metals. The resulting complexes exhibit diverse structural and electronic properties based on the identity of the central metal ion.

Table 1: Representative Transition Metal Complexes of Thiosemicarbazide Analogues and Synthetic Approaches

| Metal Ion | Representative Complex Formula | Synthetic Method | Solvent | Reference(s) |

|---|---|---|---|---|

| Cu(II) | [Cu(L)Cl] or [Cu(L)₂] |

Refluxing ligand with metal salt | Ethanol/Dioxane | jocpr.comresearchgate.netnih.gov |

| Ni(II) | [Ni(L)₂] or [Ni(HL)Cl₂] |

Refluxing ligand with metal salt | Ethanol | nih.govjocpr.comnih.gov |

| Co(II) | [Co(L)₂] |

Refluxing ligand with metal salt | Ethanol/Dioxane | nih.govjocpr.com |

| Zn(II) | [Zn(L)₂] |

Refluxing ligand with metal salt | Ethanol | nih.govresearchgate.net |

| Pd(II) | [Pd(L)Cl] or [Pd(L)₂] |

Refluxing ligand with metal salt | Methanol/Ethanol | nih.govnih.gov |

Note: L represents the deprotonated form of the thiosemicarbazide ligand, while HL represents the neutral form.

Geometrical Preferences and Coordination Polyhedra in Metal-Thiosemicarbazide Complexes

The geometry of the resulting metal complex is dictated by the coordination number of the metal, its d-electron configuration, and the steric and electronic properties of the ligand. Thiosemicarbazone complexes are known to adopt several common geometries. researchgate.net

Octahedral: This geometry is common for Co(II) and Ni(II) when two tridentate ligands coordinate to the metal center, resulting in a [M(L)₂] type complex. nih.govresearchgate.net Aqua or other solvent molecules can also occupy coordination sites to achieve an octahedral field, as seen in some Co(II) and Ni(II) complexes. nih.gov

Square Planar: This geometry is frequently observed for Ni(II) (often diamagnetic), Cu(II), and Pd(II) complexes. researchgate.netresearchgate.net It typically arises when the ligand acts as a tridentate or bidentate chelator in a 1:1 complex, with the fourth coordination site occupied by an anion like Cl⁻.

Tetrahedral: Zn(II), with its d¹⁰ configuration, almost exclusively forms tetrahedral complexes, typically with two bidentate ligands ([Zn(L)₂]). researchgate.net

Square Pyramidal: This five-coordinate geometry is also found, particularly for Cu(II) and some Ni(II) complexes. nih.govresearchgate.net Dimeric structures are also prevalent, especially in copper(II) complexes, where sulfur atoms can bridge two metal centers. mdpi.com

Table 2: Common Geometries of Transition Metal-Thiosemicarbazone Complexes

| Metal Ion | Typical Geometry | Coordination Number | Example Complex Type | Reference(s) |

|---|---|---|---|---|

| Cu(II) | Square Planar / Square Pyramidal | 4 or 5 | [Cu(L)Cl], [Cu(L)(H₂O)] |

researchgate.netnih.govresearchgate.net |

| Ni(II) | Octahedral (paramagnetic) | 6 | [Ni(L)₂] |

nih.govnih.gov |

| Square Planar (diamagnetic) | 4 | [Ni(L)Cl] |

researchgate.netresearchgate.net | |

| Co(II) | Octahedral | 6 | [Co(L)₂(H₂O)₂] |

nih.govnih.gov |

| Zn(II) | Tetrahedral | 4 | [Zn(L)₂] |

nih.govresearchgate.net |

| Pd(II) | Square Planar | 4 | [Pd(L)Cl] |

nih.govnih.gov |

Spectroscopic (IR, UV-Vis, EPR) and Magnetic Characterization of Complexes

Spectroscopic and magnetic studies are indispensable for elucidating the structure and bonding in these metal complexes.

IR Spectroscopy: As previously mentioned, IR spectroscopy confirms coordination by showing a decrease in the ν(C=S) frequency and a shift or disappearance of ν(N-H) bands. jocpr.com A shift of the azomethine ν(C=N) band to lower wavenumbers indicates the involvement of the hydrazinic nitrogen in chelation. The appearance of new, low-frequency bands corresponding to ν(M-S) (around 350 cm⁻¹) and ν(M-N) (around 420 cm⁻¹) provides direct evidence of complex formation. researchgate.net

UV-Vis Spectroscopy: The electronic spectra of the complexes provide valuable information about their geometry. They typically display intense bands in the UV region due to intra-ligand (π→π* and n→π*) transitions. nih.gov For complexes of metals with unfilled d-orbitals, weaker bands appear in the visible region, corresponding to d-d transitions. The position and number of these bands are characteristic of the coordination geometry. For instance, octahedral Ni(II) complexes show multiple transitions, whereas square planar Ni(II) complexes have a distinct spectral pattern. nih.gov A broad d-d transition band around 16,000-17,000 cm⁻¹ is characteristic of square-pyramidal or distorted octahedral Cu(II) complexes. researchgate.net

EPR and Magnetic Characterization: Electron Paramagnetic Resonance (EPR) spectroscopy is particularly useful for studying paramagnetic complexes, such as those of Cu(II). The EPR spectra of Cu(II) complexes provide g-values (g|| and g⊥) that give insight into the electronic ground state of the copper ion and the nature of the metal-ligand bonding. researchgate.netnih.gov For example, in many square-based pyramidal Cu(II) complexes, g|| > g⊥ > 2.0023, which is indicative of a d(x²-y²) ground state. nih.gov

Magnetic susceptibility measurements are used to determine the effective magnetic moment (μ_eff) of the complexes. This data helps to confirm the oxidation state of the metal and its coordination geometry. For example, Ni(II) complexes can be distinguished as either paramagnetic octahedral (μ_eff ≈ 2.9–3.4 B.M.) or diamagnetic square planar (μ_eff = 0). nih.govresearchgate.net For polynuclear complexes, temperature-dependent magnetic studies can reveal the nature (ferromagnetic or antiferromagnetic) of the magnetic coupling between metal centers. mdpi.com

Table 3: Key Spectroscopic and Magnetic Data for Representative Thiosemicarbazone Complexes

| Complex Type | IR (cm⁻¹) ν(C=S), ν(M-S), ν(M-N) | UV-Vis (cm⁻¹) d-d transitions | EPR / Magnetic Moment (μ_eff) | Reference(s) |

|---|---|---|---|---|

| [Cu(L)Cl₂] | ~836 (C=S), ~349 (Cu-S), ~426 (Cu-N) | ~16670 | g_av ≈ 2.08, μ_eff ≈ 1.80 B.M. | researchgate.net |

| [Ni(HL)₂(NO₃)₂] | Shift in ν(C=S) and ν(C=N) | Bands consistent with octahedral Ni(II) | μ_eff ≈ 3.0 B.M. | researchgate.netmdpi.com |

| [Co(HL)Cl₂(H₂O)₂] | Shift in ν(C=S) and ν(C=N) | ~17212, ~14211 | μ_eff ≈ 5.1 B.M. | nih.gov |

| [Zn(L)₂] | Shift in ν(C=S) and ν(C=N) | No d-d transitions | Diamagnetic | nih.govresearchgate.net |

| [Pd(L)Cl] | Shift in ν(C=S) and ν(C=N) | Bands consistent with square planar Pd(II) | Diamagnetic | nih.gov |

Theoretical Studies on Metal-Ligand Bonding and Stability

Theoretical and computational studies are indispensable tools for understanding the intricate details of metal-ligand interactions in complexes of this compound and its analogues. mdpi.com These methods provide deep insights into the electronic structure, stability, and reactivity of these compounds, complementing experimental data and guiding the synthesis of new complexes with desired properties. mdpi.com

Computational analyses are also vital for exploring the electronic properties and stability of the complexes. mdpi.com By calculating parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), researchers can predict the charge transfer characteristics and reactivity of the complexes. The stability of these complexes is often investigated through thermal analysis, with thermogravimetric (TG) studies revealing decomposition patterns. For instance, the decomposition of similar thiosemicarbazone complexes can occur in multiple steps, with initial weight loss often corresponding to the removal of coordinated water molecules, followed by the decomposition of the organic ligand at higher temperatures. nih.gov

The nature of the metal-ligand bond is a key focus of these theoretical investigations. The interaction is typically a combination of σ-donation from the nitrogen and sulfur atoms to the metal center and, in some cases, π-backbonding from the metal d-orbitals to the ligand's π* orbitals. The strength and nature of this bonding are influenced by the specific metal ion and the electronic properties of the substituents on the thiosemicarbazide backbone. nih.gov

Table 1: Insights from Theoretical Studies on Thiosemicarbazide/Thiosemicarbazone Metal Complexes

| Computational Method | Information Gained | Significance |

| Density Functional Theory (DFT) | Geometric parameters (bond lengths, angles), electronic structure (HOMO/LUMO energies), vibrational frequencies. | Predicts molecular geometry, reactivity, and helps interpret spectroscopic data. mdpi.com |

| Molecular Modeling | 3D structural visualization, prediction of coordination modes (e.g., bidentate N,S). | Aids in understanding structure-activity relationships and guides synthetic design. mdpi.comnih.gov |

| Thermal Analysis (TG/DTG) | Decomposition temperatures, number of decomposition steps, thermal stability. | Provides experimental data on the stability of the metal-ligand bond and overall complex. nih.gov |

| Electronic Spectroscopy Analysis | Ligand field strength (Dq), nephelauxetic ratio (β). | Suggests the geometry around the metal ion (e.g., octahedral, square planar). nih.gov |

Emerging Applications of Metal-Thiosemicarbazide Complexes (excluding clinical)

The versatile coordination chemistry and structural diversity of metal complexes derived from thiosemicarbazides like this compound have spurred interest in their application beyond the biomedical field. researchgate.net These complexes are increasingly explored for their roles in catalysis and the development of advanced materials.

Metal-thiosemicarbazone complexes, which are structurally similar to the title compound's complexes, have emerged as effective catalysts for a variety of organic transformations. dntb.gov.uaresearchgate.net The presence of a metal center coordinated to the N,S donor ligand can facilitate reactions such as oxidations, reductions, and carbon-carbon coupling reactions. dntb.gov.uaresearchgate.net The catalytic activity is attributed to the ability of the metal ion to cycle between different oxidation states and the role of the ligand in stabilizing these states and influencing the substrate's approach to the active site.

A significant area of research is their use in oxidation catalysis. researchgate.net For example, copper(II) complexes of Schiff bases analogous to thiosemicarbazones have been successfully employed as catalysts for the epoxidation of olefins like styrene. researchgate.net In these systems, the catalyst facilitates the transfer of an oxygen atom from an oxidant (e.g., iodosylbenzene) to the alkene double bond. The efficiency and selectivity of the reaction are often dependent on the structure of the ligand and the nature of the metal center. researchgate.net The development of these catalysts is a key focus for creating more efficient and environmentally benign synthetic methodologies in industrial and organic chemistry. researchgate.netresearchgate.net

Table 2: Examples of Catalytic Applications of Thiosemicarbazone Metal Complexes

| Metal Complex Type | Organic Transformation | Substrate Example | Product Example | Reference |

| Copper(II)-Schiff Base | Epoxidation | Styrene | Styrene Oxide | researchgate.net |

| Cobalt(II)-Thiosemicarbazone | Hydrazine Oxidation | Hydrazine | Dinitrogen | nih.gov |

| Palladium(II)-Thiosemicarbazone | Coupling Reactions | Aryl halides | Biaryls | dntb.gov.uaresearchgate.net |

| Nickel(II)-Thiosemicarbazone | Reduction | Nitroarenes | Anilines | dntb.gov.ua |

Role in Supramolecular Chemistry and Materials Science

The ability of this compound and its analogues to form well-defined metal complexes makes them excellent building blocks in supramolecular chemistry and materials science. The ligands possess hydrogen bond donors (N-H groups) and acceptors (C=O and C=S groups), which can participate in intermolecular interactions.

When coordinated to a metal center, these interactions, along with others like π-π stacking between the aromatic rings, can direct the self-assembly of the complexes into highly ordered, multidimensional structures. For instance, the crystal packing of nickel(II) thiosemicarbazone complexes has been shown to form extensive three-dimensional supramolecular networks through N–H⋯O and O–H⋯O hydrogen bonds involving the complex cations, counter-anions, and solvent molecules. nih.gov

This controlled self-assembly is fundamental to crystal engineering and the design of new materials with specific properties. By modifying the ligand structure or the metal ion, it is possible to tune the resulting supramolecular architecture and, consequently, the material's properties. This approach is being explored for the development of porous materials, sensors, and materials with interesting magnetic or optical properties. Furthermore, the semiconductor properties observed in some thiosemicarbazone metal complexes suggest their potential use in electronic devices. nih.gov Copper(II) heterocyclic thiosemicarbazone complexes have also been used as single-source precursors for preparing copper sulfide (B99878) (Cu9S5) nanoparticles, which have applications in photocatalysis. nih.gov

Biological Activities and Molecular Mechanisms of Action in Vitro and Pre Clinical Cellular/enzymatic

Antimicrobial Spectrum and Potency

Derivatives of the benzoylthiosemicarbazide class exhibit a wide range of antimicrobial activities, targeting various pathogenic bacteria, fungi, and mycobacteria. The nature and position of substituents on the aromatic rings play a crucial role in determining the potency and spectrum of their action. researchgate.netnih.gov

The antibacterial efficacy of benzoylthiosemicarbazide derivatives has been well-documented, particularly against Gram-positive bacteria. nih.gov Studies on various analogs show potent activity against strains such as Micrococcus luteus, Bacillus cereus, Bacillus subtilis, and Staphylococcus epidermidis. nih.gov For instance, a series of 4-benzoyl-1-dichlorobenzoylthiosemicarbazides displayed minimum inhibitory concentrations (MICs) between 0.49 and 15.63 µg/ml against these bacteria, indicating action that is in some cases equipotent or more effective than the antibiotic cefuroxime. nih.gov

One derivative, compound 11 from a study on dichlorobenzoylthiosemicarbazides, was particularly effective against clinical isolates of Staphylococcus aureus, including methicillin-sensitive (S. aureus - MSSA), methicillin-resistant (S. aureus - MRSA), and multidrug-resistant MRSA (MDR-MRSA) strains, with MIC values as low as 0.49 µg/ml for some MRSA strains. nih.gov Similarly, thiosemicarbazides with a trifluoromethylphenyl group have shown high activity against various Gram-positive bacteria, with MIC values ranging from 3.9 to 250 µg/mL. nih.gov While many derivatives show strong Gram-positive activity, their effect on Gram-negative bacteria is often moderate or limited. researchgate.netnih.gov

| Compound Class/Derivative | Bacterial Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| 4-Benzoyl-1-dichlorobenzoylthiosemicarbazides | Micrococcus luteus, Bacillus cereus, Bacillus subtilis, Staphylococcus epidermidis | 0.49 - 15.63 | nih.gov |

| Compound 11 (dichlorobenzoylthiosemicarbazide derivative) | Methicillin-Resistant S. aureus (MRSA) | 0.49 - 1.95 | nih.gov |

| Compound 11 (dichlorobenzoylthiosemicarbazide derivative) | Methicillin-Sensitive S. aureus (MSSA) | 1.95 - 7.81 | nih.gov |

| Trifluoromethylphenyl-containing thiosemicarbazides | Gram-positive bacteria | 3.9 - 250 | nih.gov |

| N-benzoyl-N-2,5-dihydroxybenzoylthiosemicarbazide | Escherichia coli | Moderate | researchgate.net |

| N-benzoyl-N-2,5-dihydroxybenzoylthiosemicarbazide analog | Staphylococcus aureus | Moderate | researchgate.net |

The antifungal potential of thiosemicarbazide derivatives has also been investigated. A study on 1-[p-(benzoylamino)benzoyl]-4-substituted thiosemicarbazides demonstrated their efficacy against Candida species. nih.gov More specifically, N(4)-tolyl-2-benzoylpyridine thiosemicarbazones and their copper(II) complexes have shown significant activity against the opportunistic fungal pathogen Candida albicans. researchgate.net The free thiosemicarbazone ligands themselves exhibited high antifungal activity, with minimum inhibitory concentration (MIC) values in the range of 0.3–8 µg/mL. researchgate.net The study suggested that coordination with a metal ion like copper(II) could be a viable strategy for enhancing this effect and potentially reducing the required dosage. researchgate.net

| Compound | Fungal Strain | Activity (MIC in µg/mL) | Reference |

|---|---|---|---|

| N(4)-tolyl-2-benzoylpyridine thiosemicarbazones | Candida albicans | 0.3 - 8 | researchgate.net |

| Copper(II) complexes of N(4)-tolyl-2-benzoylpyridine thiosemicarbazones | Candida albicans | 0.1 - 1 | researchgate.net |

Thiosemicarbazides are recognized for their antimycobacterial properties, forming the basis of the second-line tuberculosis drug, thiacetazone. mdpi.com Research into novel thiosemicarbazide derivatives continues to yield promising candidates against Mycobacterium tuberculosis (Mtb). mdpi.comnih.gov For example, certain imidazole-thiosemicarbazide derivatives have demonstrated potent activity against Mtb, along with the ability to inhibit biofilm formation. mdpi.com Other studies have synthesized new thiosemicarbazones that showed promising effects against M. bovis, a species with high genetic similarity to Mtb, with some compounds exhibiting MIC values lower than the reference drug ethambutol. mdpi.com Phenylpicolin derivatives incorporating a thiosemicarbazone structure also displayed very good tuberculostatic activity, with MIC values against M. tuberculosis ranging from 3.1 to 12.5 µg/mL. mdpi.com

The antimicrobial effects of benzoylthiosemicarbazides are attributed to their ability to interfere with essential bacterial processes. Two primary mechanisms of action have been identified: the inhibition of bacterial topoisomerases and the inhibition of D-alanyl-D-alanine ligase (Ddl).

Inhibition of Bacterial Topoisomerases: Bacterial type IIA topoisomerases, namely DNA gyrase and topoisomerase IV, are well-established targets for antibiotics. nih.govresearchgate.net Several studies have shown that benzoylthiosemicarbazide derivatives can inhibit these enzymes. researchgate.net Specifically, certain compounds from this class act as inhibitors of topoisomerase IV, an enzyme crucial for DNA replication in Gram-positive bacteria. nih.govresearchgate.netresearchgate.net Docking studies suggest that these compounds bind to the ATP-binding pocket of the enzyme, disrupting its function. nih.govresearchgate.netresearchgate.netscilit.com For example, 4-benzoyl-1-(indol-2-yl)-carbonylthiosemicarbazide was found to be a potent inhibitor of S. aureus topoisomerase IV with an IC₅₀ value of 14 µM. researchgate.netresearchgate.net This suggests that the 4-benzoylthiosemicarbazide scaffold is a promising starting point for developing new Gram-positive antibacterial agents that target topoisomerase IV. nih.govresearchgate.net

Inhibition of D-alanyl-D-alanine Ligase (Ddl): Ddl is a critical enzyme in the biosynthesis of peptidoglycan, a key component of the bacterial cell wall. nih.govnih.govresearchgate.net Inhibition of Ddl disrupts cell wall formation, leading to bacterial death. researchgate.net A series of 1-(2-hydroxybenzoyl)-thiosemicarbazides were identified as potent inhibitors of Ddl. nih.govresearchgate.net The compound 4-(3,4-dichlorophenyl)-1-(2-hydroxybenzoyl)-3-thiosemicarbazide, for instance, was a strong Ddl inhibitor with significant antimicrobial activity against multidrug-resistant strains. nih.gov Further investigation confirmed that the compound acts through a bactericidal mechanism and targets Ddl within the bacteria, leading to an increase in intracellular D-Ala pools and a decrease in D-Ala-D-Ala. nih.gov Docking studies on fluorobenzoylthiosemicarbazides also suggest they are potential allosteric inhibitors of Ddl. nih.gov

Anticancer Potential and Cellular Pathways

In addition to their antimicrobial properties, thiosemicarbazide and thiosemicarbazone derivatives have demonstrated significant potential as anticancer agents.

Numerous studies have reported the cytotoxic and antiproliferative effects of benzoylthiosemicarbazide analogs against a variety of human cancer cell lines. One thiosemicarbazone derivative, referred to as C4, showed potent cytotoxic effects against liver (HepG2), breast (MCF7), colon (HT-29, SW620), and lung (A549) cancer cell lines, with IC₅₀ values ranging from 6.7 µM to 25 µM. nih.gov Notably, the compound was most effective against the HT-29 colon cancer cell line (IC₅₀ = 6.7 µM) while showing minimal impact on a non-cancerous colon cell line. nih.gov

Other analogs, such as N(4)-phenyl-2-benzoylpyridine thiosemicarbazone 4 , exhibited exceptionally potent activity against cholangiocarcinoma (HuCCA-1), lung cancer (A549), and T-cell acute lymphoblastic leukemia (MOLT-3) cell lines, with IC₅₀ values of 0.03, 0.04, and 0.004 µg/mL, respectively. nih.gov N(4)-tolyl-2-benzoylpyridine-derived thiosemicarbazones have also shown high anti-proliferative effects against epithelial carcinoma (A431) cells. researchgate.net Furthermore, palladium(II) complexes of N(4)-tolyl-thiosemicarbazones derived from 2-benzoylpyridine (B47108) proved to be highly cytotoxic at nanomolar concentrations against leukemia cell lines (Jurkat, HL60). researchgate.net

| Compound/Derivative | Cancer Cell Line | Cell Line Type | Activity (IC₅₀) | Reference |

|---|---|---|---|---|

| Compound C4 | HT-29 | Colon Cancer | 6.7 µM | nih.gov |

| Compound C4 | SW620 | Metastatic Colon Cancer | 8.3 µM | nih.gov |

| Compound C4 | HepG2, MCF7, A549 | Liver, Breast, Lung Cancer | 14 - 25 µM | nih.gov |

| N(4)-phenyl-2-benzoylpyridine thiosemicarbazone 4 | HuCCA-1 | Cholangiocarcinoma | 0.03 µg/mL | nih.gov |

| N(4)-phenyl-2-benzoylpyridine thiosemicarbazone 4 | A549 | Lung Cancer | 0.04 µg/mL | nih.gov |

| N(4)-phenyl-2-benzoylpyridine thiosemicarbazone 4 | MOLT-3 | Leukemia | 0.004 µg/mL | nih.gov |

| N(4)-tolyl-2-benzoylpyridine-derived thiosemicarbazones | A431 | Epithelial Carcinoma | High | researchgate.net |

| Palladium(II) complexes of N(4)-tolyl-thiosemicarbazones | Jurkat, HL60 | Leukemia | Nanomolar concentrations | researchgate.net |

Inhibition of Ribonucleotide Reductase (RR)

Thiosemicarbazones, a chemical class closely related to thiosemicarbazides like 1-Benzoyl-4-(4-tolyl)thiosemicarbazide, are recognized for their ability to inhibit ribonucleotide reductase (RR). nih.gov This enzyme is fundamentally important for DNA synthesis and repair, as it catalyzes the conversion of ribonucleotides to deoxyribonucleotides, the essential building blocks of DNA. nih.govnih.gov The antitumor activity of many thiosemicarbazone compounds is directly linked to their potent inhibition of RR. nih.gov

The primary mechanism of inhibition involves the chelation of iron within the enzyme's structure. researchgate.net Ribonucleotide reductase is composed of two subunits, and the smaller subunit (often designated R2 or M2) contains a diferric-tyrosyl radical cofactor that is essential for the catalytic process. nih.govresearchgate.net Thiosemicarbazones are believed to form iron chelates that bind to the enzyme. This binding facilitates a redox process, often requiring oxygen, which leads to the destruction of the critical tyrosine free radical. researchgate.net The loss of this radical renders the enzyme inactive, thereby halting the production of deoxyribonucleotides. This depletion of the dNTP pool effectively inhibits DNA replication, leading to cell cycle arrest and cytotoxicity, particularly in rapidly proliferating cancer cells. nih.gov

Modulation of DNA Topoisomerase Activity

DNA topoisomerases are essential enzymes that regulate the topology of DNA during critical cellular processes such as replication, transcription, and recombination. nih.gov These enzymes resolve DNA supercoiling and tangling by creating transient breaks in the DNA backbone. nih.gov Certain thiosemicarbazide derivatives have been identified as inhibitors of both human topoisomerase I and topoisomerase II. nih.gov

Studies on structurally related compounds have shown that 4-benzoylthiosemicarbazides, the chemical family to which this compound belongs, can act as dual inhibitors of these enzymes. nih.gov In mechanistic studies, these compounds were found to inhibit the relaxation of supercoiled plasmid DNA by topoisomerase I and the decatenation of kinetoplast DNA by topoisomerase II. nih.govelsevierpure.com For instance, certain 4-benzoylthiosemicarbazides demonstrated inhibitory activity against topoisomerase II with IC50 values recorded at 50 µM. nih.gov By interfering with topoisomerase function, these compounds can lead to the accumulation of DNA damage, which can trigger apoptotic pathways in cancer cells.

Induction of Apoptosis and Cell Cycle Arrest (In Vitro Models)

A key mechanism contributing to the antiproliferative effects of thiosemicarbazones and related compounds is the induction of programmed cell death (apoptosis) and the disruption of the normal cell cycle in cancer cells. nih.gov In vitro studies on various human cancer cell lines have demonstrated that these compounds can cause cell cycle arrest at different phases, including G2/M, G0/G1, or S-phase. nih.govnih.govualberta.ca

This cell cycle blockade is often a precursor to apoptosis. For example, treatment of acute leukemia cell lines with a benzophenone (B1666685) thiosemicarbazone resulted in a chronic mitotic arrest followed by the induction of apoptosis. nih.gov The underlying molecular mechanisms can involve the activation of mitochondrial signaling pathways, characterized by the loss of mitochondrial membrane potential. nih.gov Furthermore, these compounds can modulate the expression of key regulatory proteins involved in apoptosis, such as those in the Bcl-2 family. nih.gov The ability to selectively induce apoptosis in malignant cells while being less toxic to normal cells is a significant feature of these compounds. nih.gov

| Compound Class | Cell Line | Observed Effect | Reference |

| Benzophenone Thiosemicarbazone | Human Leukemia (e.g., HL60, Jurkat) | G2/M cell cycle arrest, induction of apoptosis | nih.gov |

| 5-nitro-thiophene-thiosemicarbazone | Pancreatic Ductal Adenocarcinoma (MIA PaCa-2) | S-phase cell cycle arrest, downregulation of autophagy genes | nih.gov |

| 2,4-Dinitrobenzenesulfonamide | Acute Leukemia (K562, Jurkat) | G2/M and G0/G1 phase arrest, induction of apoptosis | ualberta.ca |

Antimalarial and Antiparasitic Activities

The thiosemicarbazide scaffold has proven to be a versatile platform for the development of agents targeting not only cancer cells but also various pathogenic parasites. Research has highlighted the potential of compounds like this compound in combating protozoan infections such as malaria and toxoplasmosis.

Efficacy Against Plasmodium falciparum

Malaria, caused by parasites of the Plasmodium genus, remains a major global health issue. The emergence of drug-resistant strains necessitates the discovery of new therapeutic agents. Thiosemicarbazones have shown promise in this area. Studies have demonstrated that benzoylpyridine thiosemicarbazones, which are structurally analogous to this compound, exhibit antimalarial activity against Plasmodium falciparum. nih.gov

The efficacy of these compounds is significant, with some analogs displaying activity at concentrations in the range of 10⁻⁷ to < 10⁻⁶ M. nih.gov This suggests that the thiosemicarbazone moiety, in combination with specific aromatic structures, could serve as a valuable lead for the development of novel antimalarial drugs. nih.gov

Inhibition of Toxoplasma gondii Proliferation

Toxoplasma gondii is an obligate intracellular protozoan parasite responsible for toxoplasmosis, a widespread infection that can cause severe illness in immunocompromised individuals and during pregnancy. nih.gov A series of 1,4-disubstituted thiosemicarbazide derivatives has been shown to be potent inhibitors of T. gondii proliferation in vitro. nih.govnih.gov

These compounds display excellent anti-parasitic effects at concentrations that are non-toxic to the host cells, indicating a high degree of selectivity for the parasite over the host. nih.govresearchgate.net In comparative studies, the inhibitory potency of some thiosemicarbazide derivatives was found to be significantly higher than that of sulfadiazine, a standard drug used in toxoplasmosis treatment. nih.govresearchgate.net This highlights the potential of this chemical class as a source of new and more effective anti-toxoplasma agents. mdpi.com

| Compound Class | Target Organism | Key Finding | Reference |

| 4-Arylthiosemicarbazides | Toxoplasma gondii | Potent inhibition of parasite proliferation with high selectivity. | nih.gov |

| Imidazole-thiosemicarbazides | Toxoplasma gondii | Higher potency compared to the standard drug sulfadiazine. | nih.gov |

| 1,3,4-Thiadiazoles | Toxoplasma gondii | Effectively block parasite invasion and intracellular proliferation. | mdpi.com |

Exploration of Parasite-Specific Molecular Targets

The efficacy of thiosemicarbazides against parasites like T. gondii and P. falciparum is rooted in their ability to interfere with essential biochemical pathways within the pathogen. While the precise targets can vary, the known mechanisms of action, such as the inhibition of ribonucleotide reductase and topoisomerases, are highly relevant. These enzymes are as critical for parasite DNA replication and survival as they are for cancer cells. nih.govnih.gov

For Toxoplasma gondii, studies suggest that these compounds effectively block the parasite's ability to invade host cells and inhibit its subsequent replication within the parasitophorous vacuole. mdpi.com This indicates an interference with processes crucial for the parasite's intracellular life cycle. The exploration of these molecular targets aims to identify enzymes or pathways that are unique to the parasite or sufficiently different from their human counterparts to allow for selective targeting, thereby minimizing host toxicity and maximizing therapeutic efficacy.

Anti-inflammatory and Analgesic Properties (In Vitro Mechanistic Studies)